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molecular formula C₁₂H₁₄O₄ B1147504 4-(2-Acetoxy-ethyl)phenyl Acetate CAS No. 60037-42-5

4-(2-Acetoxy-ethyl)phenyl Acetate

Cat. No. B1147504
M. Wt: 222.24
InChI Key:
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Patent
US05247124

Procedure details

A flask heated by hot oil was fitted with a chilled water overhead condenser, a thermowell with a thermocouple, an overhead stirrer and a vacuum pump. Crude APMC-Ether (20 grams) containing 78.2 weight percent APMC-Ether, 7.2 weight percent APMC and 3.9 weight percent 4-acetoxyphenylmethylcarbinol acetate (sometimes referred to herein as "APMC-Acetate") was mixed in another flask with six (6.0) grams of acetic anhydride. Phosphoric acid (0.022 grams) having a concentration of 85 weight percent that corresponds to 0.32 moles of pure phosphoric acid per 100 moles of APMC-Ether was added to said mixture. The resultant mixture was fed to the hot flask at a rate of 1.2 grams per minute. The hot oil temperature was maintained at about 220° C. to about 230° C. and the reaction mass temperature in the hot flask was maintained at about 180° C. to about 200° C. The vacuum pump maintained a vacuum in the flask at about 80 mm Hg. 4-acetoxystyrene and acetic acid were produced in the hot flask.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
APMC-Ether
Quantity
100 mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
APMC-Ether
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
APMC-Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
APMC-Acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 6.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.022 g
Type
reactant
Reaction Step Eight
Quantity
0.32 mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
O.C(O[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15](=[O:17])[CH3:16])=[CH:10][CH:9]=1)(=O)C.C(OC(=O)C)(=O)C.P(=O)(O)(O)O>C(O)(=O)C>[C:15]([O:14][C:11]1[CH:12]=[CH:13][C:8]([CH:7]=[CH2:6])=[CH:9][CH:10]=1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
APMC-Ether
Quantity
100 mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
APMC-Ether
Quantity
20 g
Type
reactant
Smiles
Name
APMC-Ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCC1=CC=C(C=C1)OC(C)=O
Step Six
Name
APMC-Acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 6.0 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Eight
Name
Quantity
0.022 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Nine
Name
Quantity
0.32 mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A flask heated by hot oil
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The hot oil temperature was maintained at about 220° C. to about 230° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass temperature in the hot flask was maintained at about 180° C. to about 200° C
TEMPERATURE
Type
TEMPERATURE
Details
The vacuum pump maintained a vacuum in the flask at about 80 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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